3-Bromobenzyl-(2-iso-propylphenyl)ether
Description
N-(Cyclobutylmethyl)-N-methylazetidin-3-amine is a secondary amine featuring an azetidine (four-membered saturated heterocycle) core substituted with a methyl group and a cyclobutylmethyl moiety. Its compact structure combines the inherent ring strain of azetidine with the steric bulk of the cyclobutylmethyl group, making it a unique scaffold in medicinal chemistry. Computational NMR data (δ 1H/13C shifts) for this compound have been predicted via quantum chemical methods . The cyclobutylmethyl group may enhance lipophilicity and influence receptor binding compared to simpler alkyl-substituted azetidines.
Properties
IUPAC Name |
1-bromo-3-[(2-propan-2-ylphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)15-8-3-4-9-16(15)18-11-13-6-5-7-14(17)10-13/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVARMMUXURTZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzyl-(2-iso-propylphenyl)ether typically involves the following steps:
-
Bromination of Benzyl Alcohol: : The initial step involves the bromination of benzyl alcohol to form 3-bromobenzyl bromide. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
-
Etherification Reaction: : The 3-bromobenzyl bromide is then reacted with 2-iso-propylphenol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to yield 3-Bromobenzyl-(2-iso-propylphenyl)ether.
Industrial Production Methods
Industrial production of 3-Bromobenzyl-(2-iso-propylphenyl)ether follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzyl-(2-iso-propylphenyl)ether undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the ether linkage can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
3-Bromobenzyl-(2-iso-propylphenyl)ether has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromobenzyl-(2-iso-propylphenyl)ether involves its interaction with specific molecular targets and pathways. The bromine atom and ether linkage play crucial roles in its reactivity and binding affinity. The compound may act by:
Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through oxidative stress or mitochondrial dysfunction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Cyclobutyl-1-methylazetidin-3-amine
- Structure : Differs by having a cyclobutyl group directly attached to the azetidine nitrogen instead of a cyclobutylmethyl chain.
- Properties : Reduced steric hindrance compared to the target compound. The absence of a methylene spacer may decrease flexibility and alter interactions with hydrophobic binding pockets.
- Spectral Data : Experimental NMR data are unavailable, but computed spectra suggest distinct chemical shifts for the azetidine protons due to electronic effects of the cyclobutyl group .
1-Butyl-N-ethyl-N-methylazetidin-3-amine
- Structure : Features a linear butyl chain instead of the cyclobutylmethyl group.
- Properties : Higher lipophilicity (predicted logP ~2.5 vs. ~2.0 for the target compound) due to the longer alkyl chain. The flexible butyl group may reduce target selectivity compared to the rigid cyclobutylmethyl substituent .
17-(Cyclobutylmethyl)-N-(4-methoxyphenyl)morphinan-3-amine
- Structure : A morphinan derivative with a cyclobutylmethyl group and a methoxyphenyl substituent.
- Pharmacology: Binds to opioid receptors (Ki < 100 nM for µ-opioid receptor) .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole core with cyclopropyl and pyridinyl groups.
- The pyridine ring enhances water solubility compared to the purely aliphatic target compound .
Table 1: Key Structural and Physicochemical Comparisons
| Compound | Core Structure | Key Substituents | Predicted logP | Notable Properties |
|---|---|---|---|---|
| N-(Cyclobutylmethyl)-N-methylazetidin-3-amine | Azetidine | Cyclobutylmethyl, methyl | ~2.0 | High ring strain, moderate lipophilicity |
| N-Cyclobutyl-1-methylazetidin-3-amine | Azetidine | Cyclobutyl, methyl | ~1.8 | Reduced steric bulk, rigid |
| 1-Butyl-N-ethyl-N-methylazetidin-3-amine | Azetidine | Butyl, ethyl | ~2.5 | High lipophilicity, flexible |
| 17-(Cyclobutylmethyl)morphinan-3-amine | Morphinan | Cyclobutylmethyl, methoxy | ~3.2 | Opioid receptor affinity (µ, δ) |
| N-Cyclopropylpyrazole derivative | Pyrazole | Cyclopropyl, pyridinyl | ~1.5 | Enhanced solubility, metabolic stability |
Pharmacological and Functional Insights
- Receptor Binding : Cyclobutylmethyl groups are associated with enhanced binding to G-protein-coupled receptors (GPCRs) due to their balanced lipophilicity and rigidity. For example, cyclobutylmethyl-substituted morphinans show high opioid receptor affinity .
- Metabolic Stability : Azetidines generally exhibit faster metabolic clearance than pyrrolidines due to ring strain, but the cyclobutylmethyl group may slow oxidation by cytochrome P450 enzymes compared to linear alkyl chains .
Biological Activity
3-Bromobenzyl-(2-iso-propylphenyl)ether is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
3-Bromobenzyl-(2-iso-propylphenyl)ether is synthesized through a two-step process involving bromination and etherification. The initial step involves the bromination of benzyl alcohol to produce 3-bromobenzyl bromide, followed by its reaction with 2-iso-propylphenol in the presence of a base such as potassium carbonate or sodium hydroxide. This synthesis typically occurs in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Antimicrobial Properties
Research indicates that 3-Bromobenzyl-(2-iso-propylphenyl)ether exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disrupting bacterial cell membrane integrity, leading to cell lysis .
Anticancer Activity
The anticancer potential of 3-Bromobenzyl-(2-iso-propylphenyl)ether has been investigated through various cytotoxicity assays. Notably, studies have demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, suggest potent cytotoxic effects at relatively low concentrations .
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 7.81 | Induction of apoptosis |
| HeLa | 10.5 | Inhibition of cell proliferation |
The morphological changes observed in treated cells, such as nuclear condensation and fragmentation, further support the induction of apoptosis as a mechanism of action .
The biological activity of 3-Bromobenzyl-(2-iso-propylphenyl)ether can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites on enzymes involved in critical metabolic pathways, thereby inhibiting their activity.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways crucial for cell survival and proliferation.
- Induction of Oxidative Stress : The presence of the bromine atom may enhance oxidative stress within cells, leading to mitochondrial dysfunction and subsequent apoptosis.
Case Studies
A study conducted on the cytotoxic effects of halogen-substituted chalcones, including derivatives like 3-Bromobenzyl-(2-iso-propylphenyl)ether, revealed promising results regarding their potential as anticancer agents. The research highlighted that compounds with halogen substitutions generally exhibited enhanced biological activities compared to their non-halogenated counterparts .
Another investigation focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications at specific positions on the aromatic rings could significantly influence their biological efficacy. This suggests that further optimization of 3-Bromobenzyl-(2-iso-propylphenyl)ether could yield even more potent derivatives for therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
